Flibanserin - 167933-07-5

Flibanserin

Catalog Number: EVT-268174
CAS Number: 167933-07-5
Molecular Formula: C20H21F3N4O
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flibanserin is a synthetic compound classified as a multifunctional serotonin receptor agonist and antagonist. [] It is primarily recognized for its actions on the central nervous system, specifically its interaction with serotonin receptors. [] Its role in scientific research stems from its unique pharmacological profile and its potential therapeutic applications in various conditions related to sexual dysfunction and neuropsychiatric disorders. []

1-(3-Trifluoromethylphenyl)-piperazine (TFMPP)

  • Compound Description: TFMPP is a recreational drug used as an alternative to 3,4-methylenedioxymethamphetamine (MDMA). It is a metabolite of Flibanserin. []
  • Relevance: TFMPP is a metabolite of Flibanserin and exhibits psychoactive effects. [] The presence of TFMPP was detected in a toxicology screening of a child who ingested a significant amount of Flibanserin. []

8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin)

  • Compound Description: 8-OH-DPAT is a research chemical with potent and selective agonist effects at the 5-HT1A receptor. [, ]
  • Relevance: 8-OH-DPAT is often used in research to investigate the role of the 5-HT1A receptor, a key target of Flibanserin. While both compounds exhibit agonism at this receptor, their overall pharmacological profiles differ. [, ] For example, unlike Flibanserin, 8-OH-DPAT displays consistent effects in animal models of anxiety. [] Additionally, studies in marmoset monkeys showed that while 8-OH-DPAT decreased sexual receptivity in females, Flibanserin appeared to increase affiliative behavior. []

Buspirone

  • Compound Description: Buspirone is an anxiolytic drug that acts as a partial agonist at the 5-HT1A receptor. []
Classification and Source

Flibanserin is classified as a serotonin receptor modulator and is specifically designed to address acquired generalized hypoactive sexual desire disorder in premenopausal women. It was initially developed by the pharmaceutical company Sprout Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2015. The compound acts on various neurotransmitter systems, including serotonin, dopamine, and norepinephrine, to enhance sexual desire.

Synthesis Analysis

The synthesis of Flibanserin has been approached through several methods:

  1. Traditional Synthesis: A notable method involves the N-alkylation of 3-trifluoromethyl arylpiperazine with 2-ethoxy-1H-benzo[d]imidazole. This method has shown to yield Flibanserin efficiently using solvents such as water or dimethylformamide. The reaction conditions typically include heating and stirring to facilitate the alkylation process .
  2. Continuous Flow Synthesis: Recent advancements have introduced a continuous-flow synthesis method that streamlines the production process. This method utilizes an uninterrupted four-step sequence, enhancing efficiency and reducing reaction time while maintaining high yields .
  3. Novel Approaches: Other innovative synthesis routes have been explored, including the use of starting materials like 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one . These methods focus on improving yield and purity while minimizing waste.
Molecular Structure Analysis

Flibanserin's molecular formula is C20H21F3N4OC_{20}H_{21}F_3N_4O, with a molecular weight of approximately 390.4 g/mol. The structure features an arylpiperazine core with trifluoromethyl and benzimidazole components. Key structural characteristics include:

  • Aryl Group: Contributes to the compound's interaction with serotonin receptors.
  • Piperazine Ring: Essential for binding affinity to neurotransmitter receptors.
  • Trifluoromethyl Group: Enhances lipophilicity, affecting pharmacokinetics.

The three-dimensional conformation of Flibanserin allows it to fit into specific receptor sites, facilitating its pharmacological effects.

Chemical Reactions Analysis

Flibanserin undergoes various chemical reactions during its synthesis and metabolism:

  1. Alkylation Reactions: The primary reaction involves the alkylation of piperazine derivatives with halogenated compounds to form the desired product.
  2. Hydrolysis: In biological systems, Flibanserin may undergo hydrolysis, affecting its activity and duration of action.
  3. Metabolic Transformation: The compound is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may influence its efficacy and safety profile.
Mechanism of Action

Flibanserin functions primarily as a serotonin receptor modulator, specifically targeting serotonin receptors (5-HT_1A and 5-HT_2A). Its mechanism can be summarized as follows:

Clinical studies have demonstrated that these actions can lead to improved sexual desire and satisfaction in women diagnosed with hypoactive sexual desire disorder .

Physical and Chemical Properties Analysis

Flibanserin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties influence its formulation as an oral medication, impacting bioavailability and patient compliance.

Applications

Flibanserin's primary application is in the treatment of hypoactive sexual desire disorder in women. Beyond this therapeutic use, research is ongoing into its potential applications in other areas:

  1. Sexual Dysfunction Studies: Investigations into its efficacy for other forms of sexual dysfunction are underway.
  2. Neuropharmacology Research: Studies examining its effects on neurotransmitter systems may provide insights into broader psychiatric applications.
  3. Combination Therapies: Exploring Flibanserin's use alongside other treatments for enhanced efficacy in sexual health.
Neuropharmacological Mechanisms of Flibanserin

Serotonergic Receptor Modulation Dynamics

Flibanserin exhibits a multifunctional pharmacodynamic profile centered on selective modulation of serotonin (5-HT) receptors. It functions as a full agonist at postsynaptic 5-HT₁A receptors and a potent antagonist at 5-HT₂A receptors, with binding affinities (Ki) of 1 nM and 49 nM, respectively [1] [7] [9]. This dual activity creates a unique neuromodulatory effect: 5-HT₁A agonism reduces serotonin release in the prefrontal cortex (PFC) and dorsal raphe nucleus, while 5-HT₂A antagonism disinhibits downstream monoamine pathways [3] [6].

Table 1: Receptor Binding Profile of Flibanserin

Receptor TypeAffinity (Ki, nM)ActionFunctional Outcome
5-HT₁A1.0Full agonist↓ Serotonin release in PFC/raphe
5-HT₂A49AntagonistDisinhibition of DA/NE pathways
D₄4-24Weak antagonistMinor modulation of PFC activity
5-HT₂C>100NegligibleNo significant activity

In vivo microdialysis studies in rats demonstrate that flibanserin (10 mg/kg) reduces extracellular serotonin by 30-45% in the PFC and dorsal raphe, but not in the hippocampus [3]. This regional specificity arises from preferential activation of 5-HT₁A autoreceptors on serotonergic neurons, confirmed by blockade using the selective antagonist WAY-100635 [3] [7]. The net effect shifts the serotonin-dopamine balance in corticolimbic circuits, which is critical for its pro-sexual effects [6] [9].

Dopaminergic and Noradrenergic Pathway Interactions

Flibanserin enhances catecholamine transmission through indirect mechanisms involving serotonin receptor cross-talk. By agonizing 5-HT₁A receptors and antagonizing 5-HT₂A receptors, it disinhibits dopamine (DA) and norepinephrine (NE) release in the PFC [6] [9] [10]. Microdialysis data show that acute administration (10 mg/kg) increases extracellular:

  • Norepinephrine by 50%
  • Dopamine by 63% [3]

This qualifies flibanserin as a norepinephrine-dopamine disinhibitor (NDDI), a mechanism shared by antidepressants like agomelatine [10]. The disinhibition occurs via two pathways:

  • 5-HT₁A-mediated suppression of GABAergic interneurons, enhancing pyramidal neuron activity in PFC projections to monoaminergic nuclei [9]
  • 5-HT₂A blockade removing tonic inhibition of ventral tegmental area (VTA) and locus coeruleus (LC) neurons [6]

Table 2: Neurochemical Changes After Flibanserin Administration

Brain RegionSerotonin ChangeDopamine ChangeNorepinephrine Change
Prefrontal Cortex↓ 45%↑ 63%↑ 50%
Dorsal Raphe↓ 44%
HippocampusNo change

Notably, chronic treatment amplifies these effects through postsynaptic 5-HT₁A receptor desensitization, further enhancing catecholamine release during sustained therapy [6] [9].

Prefrontal Cortex Selectivity and Monoamine Disinhibition

The prefrontal cortex is the primary site of flibanserin’s action, where it optimizes monoamine balance through region-specific receptor expression and circuit-selective modulation. Unlike global monoamine enhancers (e.g., SSRIs), flibanserin selectively targets PFC pyramidal neurons expressing high densities of 5-HT₁A and 5-HT₂A receptors [1] [9]. These neurons project to:

  • Ventral tegmental area (modulating dopamine)
  • Locus coeruleus (modulating norepinephrine)
  • Hypothalamic nuclei (regulating sexual motivation) [5] [9]

PET studies in female marmosets reveal that chronic flibanserin administration (15 mg/kg/day) significantly reduces glucose metabolism in the medial preoptic area (mPOA) of the hypothalamus, a region governing affiliative behavior [5]. This metabolic suppression correlates with increased pairmate grooming (r = -0.82, p<0.01), indicating enhanced prosocial behavior. Concurrently, flibanserin increases metabolic activity in somatosensory cortex, suggesting heightened sensory processing during intimate interactions [5].

The therapeutic efficacy in hypoactive sexual desire disorder (HSDD) arises from this triad of PFC actions:

  • ↓ Serotonin: Reduces inhibitory tone on motivation circuits
  • ↑ Dopamine: Enhances reward anticipation and incentive salience
  • ↑ Norepinephrine: Increases attention to sexual stimuli [9]

Electrophysiological data confirm that flibanserin desensitizes 5-HT₁A autoreceptors in the dorsal raphe within 72 hours, while increasing tonic activation of postsynaptic 5-HT₁A receptors in the PFC and hippocampus. This shifts the system toward sustained catecholamine disinhibition [6].

Properties

CAS Number

167933-07-5

Product Name

Flibanserin

IUPAC Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one

Molecular Formula

C20H21F3N4O

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)

InChI Key

PPRRDFIXUUSXRA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C(F)(F)F

Solubility

Insoluble in water
Sparingly soluble in methanol, ethanol, acetonitrile, toluene; solulble in acetone; freely soluble in chloroform; very soluble in methylene chloride

Synonyms

BIMT 17; BIMT-17; BIMT17; BIMT 17BS; BIMT-17BS; BIMT17BS; EBD6396; EBD 6396; EBD-6396; Flibanserin. Brand name: Addyi.

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.